2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
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Overview
Description
2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a benzamide group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Attachment of the Benzamide Group: The benzamide group can be attached via amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride for fluorine substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(4-methoxybenzyl)benzamide
- 2-fluoro-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
Compared to similar compounds, 2-fluoro-N-[(2Z)-5-[(4-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C17H14FN3O3S2 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-fluoro-N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14FN3O3S2/c1-11-6-8-12(9-7-11)10-26(23,24)17-21-20-16(25-17)19-15(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22) |
InChI Key |
HSMISBJZLNAOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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